Cas no 2172193-97-2 (2-(1H-indol-7-yl)piperidin-3-ylmethanamine)

2-(1H-Indol-7-yl)piperidin-3-ylmethanamine is a structurally distinct heterocyclic compound featuring an indole moiety fused to a piperidine scaffold with an appended aminomethyl group. This unique architecture imparts potential versatility in medicinal chemistry and drug discovery, particularly as a building block for targeting central nervous system (CNS) receptors or enzyme modulators. The indole core offers opportunities for π-stacking interactions, while the basic amine functionality enhances solubility and bioavailability. Its synthetic flexibility allows for further derivatization, making it valuable for exploring structure-activity relationships in pharmacologically active compounds. The compound's balanced lipophilicity and hydrogen-bonding capacity suggest utility in designing ligands with improved pharmacokinetic profiles.
2-(1H-indol-7-yl)piperidin-3-ylmethanamine structure
2172193-97-2 structure
Product Name:2-(1H-indol-7-yl)piperidin-3-ylmethanamine
CAS No:2172193-97-2
MF:C14H19N3
MW:229.320762872696
CID:6547305
PubChem ID:165503551
Update Time:2025-06-08

2-(1H-indol-7-yl)piperidin-3-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(1H-indol-7-yl)piperidin-3-ylmethanamine
    • EN300-1477772
    • [2-(1H-indol-7-yl)piperidin-3-yl]methanamine
    • 2172193-97-2
    • Inchi: 1S/C14H19N3/c15-9-11-4-2-7-16-14(11)12-5-1-3-10-6-8-17-13(10)12/h1,3,5-6,8,11,14,16-17H,2,4,7,9,15H2
    • InChI Key: XFTVCJFRIOVICJ-UHFFFAOYSA-N
    • SMILES: N1CCCC(CN)C1C1C=CC=C2C=CNC=12

Computed Properties

  • Exact Mass: 229.157897619g/mol
  • Monoisotopic Mass: 229.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 53.8Ų

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Additional information on 2-(1H-indol-7-yl)piperidin-3-ylmethanamine

Introduction to 2-(1H-indol-7-yl)piperidin-3-ylmethanamine (CAS No. 2172193-97-2)

2-(1H-indol-7-yl)piperidin-3-ylmethanamine, with the CAS number 2172193-97-2, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperidine ring and an indole moiety, making it a promising candidate for various therapeutic applications.

The chemical structure of 2-(1H-indol-7-yl)piperidin-3-ylmethanamine consists of a piperidine ring attached to an indole group through a methylene bridge. The indole moiety is a well-known bioactive scaffold that is found in numerous natural products and synthetic compounds with diverse biological activities. The piperidine ring, on the other hand, is a common structural element in many pharmaceuticals, often contributing to the compound's pharmacological properties.

Recent studies have highlighted the potential of 2-(1H-indol-7-yl)piperidin-3-ylmethanamine in various therapeutic areas. One of the most promising applications is in the treatment of neurological disorders. Research has shown that this compound exhibits potent neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism of action is believed to involve the modulation of neurotransmitter systems and the reduction of oxidative stress, both of which are key factors in neurodegenerative diseases.

In addition to its neuroprotective properties, 2-(1H-indol-7-yl)piperidin-3-ylmethanamine has also been investigated for its potential as an antidepressant. Preclinical studies have demonstrated that this compound can enhance serotonin and norepinephrine levels in the brain, which are neurotransmitters known to play a crucial role in mood regulation. These findings suggest that 2-(1H-indol-7-yl)piperidin-3-ylmethanamine could be a valuable addition to the current arsenal of antidepressant medications.

The pharmacokinetic properties of 2-(1H-indol-7-yl)piperidin-3-ylmethanamine have also been studied extensively. Research has shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, making it suitable for development as an oral medication. Furthermore, its low toxicity profile and high selectivity for target receptors make it an attractive candidate for clinical trials.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-(1H-indol-7-yl)piperidin-3-ylmethanamine in human subjects. Preliminary results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical investigations, including phase II and III trials, which are expected to provide more comprehensive data on the compound's therapeutic potential.

Beyond its therapeutic applications, 2-(1H-indol-7-yl)piperidin-3-ylmethanamine has also been explored for its use as a research tool. Its unique chemical structure and biological activity make it a valuable probe for studying various cellular processes and signaling pathways. Researchers are using this compound to gain insights into the mechanisms underlying neurodegenerative diseases and mood disorders, which could lead to the development of new therapeutic strategies.

In conclusion, 2-(1H-indol-7-yl)piperidin-3-ylmethanamine (CAS No. 2172193-97-2) is a promising compound with a wide range of potential applications in both therapeutic and research settings. Its unique chemical structure, favorable pharmacokinetic properties, and diverse biological activities make it an exciting area of focus for ongoing research and development. As more data becomes available from clinical trials and preclinical studies, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various medical conditions.

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